
Sulfanilamide
Overview
Description
Sulfanilamide is a sulfonamide antibacterial drug that was first synthesized in 1908 by the Austrian chemist Paul Josef Jakob Gelmo. It is an organic compound consisting of an aniline derivatized with a sulfonamide group. This compound played a crucial role in the development of antibiotics and was widely used during World War II to reduce infection rates. Although it is rarely used systemically today due to toxicity and the availability of more effective sulfonamides, it remains in use in topical preparations for treating vaginal yeast infections caused by Candida albicans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfanilamide can be carried out through several steps starting from benzene. One common method involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline.
Acetylation of Aniline: Aniline is acetylated to form acetanilide.
Sulfonation of Acetanilide: Acetanilide is sulfonated to form p-acetamidobenzenesulfonyl chloride.
Ammonolysis: p-Acetamidobenzenesulfonyl chloride undergoes ammonolysis to form p-acetamidobenzenesulfonamide.
Hydrolysis: p-Acetamidobenzenesulfonamide is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the preparation method involves adding n-acetylsulfanilyl chloride into ammonium hydroxide to obtain p-acetamidobenzene sulfamide. This compound is then hydrolyzed under alkaline conditions to obtain sodium this compound, which is reacted with hydrochloric acid to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Sulfanilamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfanilic acid.
Reduction: Reduction of this compound can yield aniline derivatives.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Sulfanilic acid.
Reduction: Aniline derivatives.
Substitution: Nitro and halogenated derivatives of this compound.
Scientific Research Applications
Antibacterial Applications
Sulfanilamide was one of the first antibiotics used to treat bacterial infections. Its mechanism of action involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid, a substrate for dihydropteroate synthase. This property makes it effective against a range of Gram-positive and some Gram-negative bacteria.
Clinical Studies
Recent studies have highlighted the effectiveness of this compound derivatives in treating infections. For example, a study assessed several Schiff base derivatives of this compound and found significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) lower than those of this compound itself .
Compound | MIC against S. aureus (mg/mL) | MIC against E. faecalis (mg/mL) |
---|---|---|
This compound | 0.078 | 0.938 |
Compound 1b | 0.234 | 0.312 |
Compound 1d | 0.039 | 0.234 |
Treatment of Chronic Conditions
This compound has been utilized in treating chronic conditions such as ulcerative colitis. A clinical study reported that patients exhibited rapid improvement in symptoms after this compound therapy, with significant reductions in stool frequency and blood presence within days of treatment .
Case Studies
- Case Study A : A patient with severe ulcerative colitis showed marked improvement after 44 days of this compound treatment, with normalization of proctoscopic findings.
- Case Study B : Another patient experienced complete symptom resolution after initial this compound therapy, leading to significant weight gain and improved quality of life.
Anticancer Research
Emerging research indicates that this compound derivatives may possess anticancer properties. Studies suggest that certain derivatives can induce apoptosis in cancer cell lines by upregulating reactive oxygen species production, indicating potential for development as anticancer agents .
Toxicological Studies
Despite its therapeutic benefits, this compound has been associated with adverse effects, particularly toxicity in certain formulations. The infamous Elixir this compound disaster in the 1930s highlighted the need for rigorous safety testing before drug approval .
Safety Assessments
Current toxicological evaluations focus on:
- Skin sensitization
- Hepatotoxicity
- Nephrotoxicity
These assessments are crucial for ensuring safe use in clinical settings.
Pharmacological Properties
This compound exhibits a range of pharmacological activities beyond antibacterial effects:
Mechanism of Action
Sulfanilamide functions by competitively inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing folic acid, which is essential for bacterial growth and replication. By inhibiting this enzyme, this compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Sulfanilamide is part of a larger class of sulfonamide antibiotics. Similar compounds include:
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim to treat various bacterial infections.
Sulfacetamide: Used in ophthalmic preparations to treat bacterial eye infections.
Uniqueness: this compound was one of the first sulfonamide antibiotics discovered and played a pivotal role in the development of antibacterial drugs. Its historical significance and the foundational role it played in antibiotic therapy set it apart from other sulfonamides .
Biological Activity
Sulfanilamide, a sulfonamide antibiotic, has played a significant role in the treatment of bacterial infections since its introduction in the 1930s. This article provides a comprehensive overview of its biological activity, including antimicrobial efficacy, cytotoxicity, and pharmacokinetics, supported by data tables and case studies.
Overview of this compound
This compound is the first synthetic antibacterial agent used effectively against various bacterial infections. It functions primarily by inhibiting bacterial folic acid synthesis, which is crucial for nucleic acid production. This mechanism allows it to combat both Gram-positive and Gram-negative bacteria effectively.
Antimicrobial Activity
Efficacy Against Bacteria
This compound exhibits significant antimicrobial activity against a range of pathogens. Recent studies have highlighted its minimum inhibitory concentration (MIC) against common bacteria:
Bacteria | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.078 |
Enterococcus faecalis | 0.938 |
Pseudomonas aeruginosa | 0.234 |
In comparison, novel derivatives of this compound have shown enhanced activity. For instance, certain Schiff bases derived from this compound demonstrated MIC values as low as 0.014 mg/mL against Staphylococcus aureus, indicating a potential for developing more effective antimicrobial agents .
Case Study: Treatment of Gonorrhea
A historical application of this compound was in treating gonorrhea. Initial reports suggested promising results; however, subsequent studies revealed lower cure rates than expected. For example, in a series of 225 cases, only 35% were cured with this compound treatment . This variability underscores the importance of further research into its clinical efficacy.
Cytotoxicity and Safety Profile
While this compound is effective against bacteria, its safety profile has been scrutinized due to historical incidents involving toxic formulations. The infamous Elixir this compound disaster in 1937 resulted in over 100 deaths due to the use of diethylene glycol as a solvent without proper safety testing . Symptoms included severe abdominal pain and kidney failure, highlighting the critical need for rigorous safety assessments before drug approval.
Recent studies have also evaluated the cytotoxic effects of this compound and its derivatives on human cell lines. For instance, certain derivatives showed significant cytotoxicity at concentrations as low as 5 μg/mL against cancer cell lines such as HT-29 (colorectal adenocarcinoma) and LN229 (glioblastoma) cells . In contrast, this compound itself exhibited lower cytotoxicity in these assays.
Pharmacokinetics and Drug Release Studies
Research into the pharmacokinetics of this compound has revealed insights into its release mechanisms when formulated in liposomes. A study demonstrated that approximately 20% of this compound was released from liposomal formulations within one hour, which is significantly slower than its release from standard solutions . This controlled release could enhance its therapeutic efficacy while minimizing side effects.
Q & A
Basic Research Questions
Q. How can researchers optimize sulfanilamide synthesis protocols to ensure reproducibility?
- Methodological Answer : Follow a stepwise synthesis protocol (e.g., acetylation of aniline, hydrolysis, and purification) with detailed characterization using melting point analysis, IR spectroscopy, and NMR. Validate each intermediate’s purity via TLC or HPLC . Replicate methods from historical studies (e.g., Ernest Fourneau’s work on Prontosil decomposition) and cross-reference with modern analytical standards . Ensure reaction conditions (temperature, solvent ratios) are rigorously documented to minimize batch-to-batch variability .
Q. What analytical techniques are critical for assessing this compound purity in pharmaceutical-grade samples?
- Methodological Answer : Use a combination of:
- Titrimetry : Quantify primary amine groups via diazotization.
- Chromatography : HPLC with UV detection (λ = 260 nm) to separate impurities.
- Spectroscopy : FTIR to confirm functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
- Reference NIST-certified spectra for validation .
Q. How should researchers design experiments to study this compound’s bacteriostatic mechanisms?
- Methodological Answer :
- In vitro assays : Measure minimum inhibitory concentration (MIC) against Streptococcus strains using broth microdilution.
- Metabolic interference : Track dihydropteroate synthase (DHPS) inhibition via spectrophotometric analysis of folate precursor depletion .
- Include positive/negative controls (e.g., trimethoprim for DHPS comparison) and statistical validation (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can contradictory data on this compound’s S-nitrosylation interference be resolved?
- Methodological Answer : Contradictions often arise from nitrite contamination or incomplete Hg²⁺/sulfanilamide treatment. Standardize protocols by:
- Pre-treatment : Add this compound (10 mM) to eliminate nitrite artifacts.
- Validation : Use chemiluminescence detectors for SNO-protein quantification and compare with triiodide-based methods .
- Report limits of detection (LOD) and quantify batch-specific variability using σrand² and σsyst² calculations .
Q. What statistical frameworks are suitable for optimizing this compound’s role in liquid crystalline epoxy orientation?
- Methodological Answer : Apply a Box-Behnken experimental design to model the effects of magnetic field strength (0.5–2.0 T), B-staging time (30–90 min), and this compound concentration (5–15 wt%). Use regression models (R² > 0.85) to predict orientation parameters and validate via polarized optical microscopy . Include error propagation analysis for material anisotropy measurements .
Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking simulations : Use AutoDock Vina to predict this compound-DHPS binding affinities. Cross-validate with crystallographic data (PDB: 1AJ0).
- QSAR : Apply partial least squares (PLS) regression to correlate electronic parameters (HOMO-LUMO gaps, logP) with antimicrobial activity .
- Disclose software versions and force field parameters to ensure reproducibility .
Q. Data Reporting & Reproducibility
Q. What metadata is essential for sharing this compound-related datasets?
- Methodological Answer :
- Sample preparation : Document solvent batches, drying protocols, and storage conditions (-20°C vs. ambient).
- Instrumentation : Specify HPLC column type (C18 vs. HILIC), detector settings, and calibration curves .
- Statistical outliers : Apply Grubbs’ test (α = 0.05) and report excluded data points .
- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories .
Q. How should researchers address discrepancies between theoretical and experimental this compound yields?
- Methodological Answer :
- Theoretical yield : Calculate based on stoichiometry and limiting reagents.
- Experimental yield : Adjust for purification losses (e.g., recrystallization efficiency).
- Use mass balance equations and uncertainty analysis (±5% acceptable for multi-step syntheses) .
Q. Ethical & Interdisciplinary Considerations
Q. What ethical guidelines apply to this compound research involving bacterial resistance studies?
- Methodological Answer :
- Biosafety : Conduct MIC assays in BSL-2 facilities for pathogenic strains.
- Data transparency : Disclose antibiotic resistance gene profiles (e.g., sul1, sul2) in supplementary materials .
- Obtain institutional review board (IRB) approval for clinical data retrospection .
Q. How can this compound research integrate materials science and pharmacology?
Properties
IUPAC Name |
4-aminobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDDEECHVMSUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Record name | SULFANILAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Related CAS |
10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride) | |
Record name | Sulfanilamide [INN:DCF:NF] | |
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DSSTOX Substance ID |
DTXSID4023622 | |
Record name | Sulfanilamide | |
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Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Solubility |
>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L | |
Record name | SID47193670 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Record name | SULFANILAMIDE | |
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Record name | Sulfanilamide | |
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Density |
1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C | |
Record name | SULFANILAMIDE | |
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Record name | SULFANILAMIDE | |
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Vapor Pressure |
0.0000073 [mmHg] | |
Record name | Sulfanilamide | |
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Mechanism of Action |
Sulfanilamide is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid. Without it, bacteria cannot replicate., Sulfonamides are structural analogs and competitive antagonist of para-aminobenzoic acid ... and thus prevent normal bacterial utilization of para-aminobenzoic acid for the synthesis of folic acid (pteroylglutamic acid). ... More specifically, sulfonamides are competitive inhibitors of dihydropteroate synthase, the bacterial enzyme responsible for the incorporation of para-aminobenzoic acid into dihydropteroic acid, the immediate precursor of folic acid. /Sulfonamides/ | |
Record name | Sulfanilamide | |
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Color/Form |
LEAFLETS FROM AQ ALCOHOL, CRYSTALS | |
CAS No. |
63-74-1 | |
Record name | SULFANILAMIDE | |
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Record name | SULFANILAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfanilamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
329 to 331 °F (NTP, 1992), 165.5 °C | |
Record name | SULFANILAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21048 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Sulfanilamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00259 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SULFANILAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sulfanilamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014404 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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